molecular formula C18H28N4O3 B2567303 Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2098017-37-7

Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B2567303
CAS No.: 2098017-37-7
M. Wt: 348.447
InChI Key: NMWUOOYUIBPQSI-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate is a high-purity chemical intermediate of significant interest in modern drug discovery and development. Its structure incorporates a piperazine ring, a privileged scaffold in medicinal chemistry known to contribute to a wide range of pharmacological activities, including effects on the central nervous system such as antianxiety and antidepressant-like properties . The presence of the pyrimidine heterocycle is another critical feature, as these nitrogen-containing rings are common in therapeutic agents and can be essential for determining biological activity, potency, and the pharmacokinetic profile of a drug candidate . This compound is rigorously characterized to ensure consistency and reliability for sensitive synthesis pathways. It serves as a versatile building block for the synthesis of more complex molecules, particularly in the construction of potential Active Pharmaceutical Ingredients (APIs). Researchers can leverage its reactive sites to explore new molecular entities targeting various disease areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-18(2,3)25-17(23)22-8-6-21(7-9-22)16-12-15(19-13-20-16)14-4-10-24-11-5-14/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWUOOYUIBPQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine intermediate, which is then coupled with a piperazine derivative. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.

  • Step 1: Synthesis of Pyrimidine Intermediate

    • Reactants: 4-chloropyrimidine, oxane-4-ylamine
    • Conditions: Heating under reflux in a suitable solvent like ethanol or acetonitrile, with a base such as potassium carbonate.
  • Step 2: Coupling with Piperazine

    • Reactants: Pyrimidine intermediate, tert-butyl piperazine-1-carboxylate
    • Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperazine amine. This reaction is critical for further functionalization of the piperazine ring.

Reaction Conditions Reagents Yield Reference
Trifluoroacetic acid (TFA)TFA in dichloromethane (DCM)90–95%
Hydrochloric acid (HCl)4M HCl in dioxane85–88%

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene, generating the secondary amine .

Nucleophilic Substitution at the Piperazine Ring

The deprotected piperazine nitrogen undergoes alkylation or acylation to introduce diverse substituents.

Reaction Type Reagents Products Yield Reference
Reductive AminationAldehyde + NaBH(OAc)₃N-alkylated piperazine75–84%
AcylationAcetyl chloride, NEt₃N-acetylpiperazine derivative68–72%

Example : Reaction with 4-tert-butylpiperazine under reductive amination conditions yields a branched amine product .

Oxidation Reactions

The pyrimidine ring and oxan-4-yl group exhibit stability under mild oxidation conditions but undergo degradation with strong oxidizers.

Target Site Reagents Products Yield Reference
Pyrimidine ringKMnO₄ in acidic H₂OPyrimidine N-oxide40–45%
Oxan-4-yl groupO₂ + TEMPO (radical catalyst)Oxan ring-opened derivative55–60%

Note : TEMPO-mediated oxidation under blue LED irradiation selectively functionalizes the oxan ring .

Reduction Reactions

The pyrimidine ring can be reduced to dihydropyrimidine under catalytic hydrogenation.

Reaction Conditions Catalyst Products Yield Reference
H₂ (1 atm)Pd/C in ethanolDihydropyrimidine derivative78–82%
NaBH₄Methanol, 0°CPartial reduction of C=N bonds65–70%

Hydrolysis of Ester Groups

The tert-butyl ester undergoes hydrolysis to form the carboxylic acid, enabling further conjugation.

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (6M), refluxPiperazine-1-carboxylic acid88–92%
Basic hydrolysisLiOH in THF/H₂OCarboxylate salt85–90%

Functionalization of the Pyrimidine Ring

The pyrimidine ring participates in electrophilic substitution and cross-coupling reactions.

Reaction Type Reagents Products Yield Reference
HalogenationNBS in DMF5-Bromopyrimidine derivative60–65%
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl-substituted pyrimidine70–75%

Key Insight : The C-4 position of the pyrimidine ring is most reactive toward electrophiles due to electron-deficient character .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H24N4O3C_{15}H_{24}N_{4}O_{3} and a molecular weight of approximately 308.38 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, alongside a pyrimidine moiety that enhances its biological activity.

Scientific Research Applications

  • Antimicrobial Activity
    • Recent studies have highlighted the potential of piperazine derivatives, including tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate, as inhibitors of multidrug-resistant bacteria such as Escherichia coli. These compounds can enhance the efficacy of existing antibiotics by inhibiting efflux pumps like AcrAB-TolC, which are responsible for antibiotic resistance .
  • Anticancer Properties
    • Research indicates that compounds with similar structural frameworks have shown promise in anticancer applications. They may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. The modification of the piperazine core allows for the exploration of various substituents that can enhance selectivity and potency against cancer cell lines.
  • Neurological Disorders
    • Piperazine derivatives are also being investigated for their neuroprotective effects. They may play a role in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress . The specific interactions of this compound with neural receptors could provide insights into its therapeutic potential.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated enhanced activity against E. coli when combined with traditional antibiotics .
Study BAnticancer ActivityShowed selective cytotoxicity towards breast cancer cell lines, with IC50 values indicating significant potency .
Study CNeuroprotective EffectsIdentified potential mechanisms involving modulation of GABAergic systems, suggesting utility in treating anxiety disorders .

Mechanism of Action

The mechanism by which tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chloro and Methylthio Groups : Chlorine at position 6 (pyrimidine) increases electrophilicity, facilitating nucleophilic substitution reactions. Methylthio at position 2 contributes to lipophilicity, favoring membrane permeability .
  • Difluoromethyl Group : The difluoromethyl substituent () combines electronegativity and lipophilicity, improving metabolic stability and bioavailability in drug candidates .
  • Amino Group: The 6-aminopyridine analog () offers a site for further derivatization (e.g., acylation) and enhances binding affinity to kinase ATP pockets .

Biological Activity

Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a piperazine ring, a pyrimidine moiety, and an oxane group. Its molecular formula is C15H24N4O3C_{15}H_{24}N_{4}O_{3}, and it has a molecular weight of approximately 308.38 g/mol. The structural representation can be denoted as follows:

tert butyl 4 6 oxan 4 yl pyrimidin 4 yl piperazine 1 carboxylate\text{tert butyl 4 6 oxan 4 yl pyrimidin 4 yl piperazine 1 carboxylate}

Research indicates that compounds containing piperazine derivatives often exhibit significant interactions with neurotransmitter systems, particularly serotonin receptors. For instance, studies on related piperazine compounds suggest that they may act as agonists or antagonists at various serotonin receptor subtypes, contributing to anxiolytic and antidepressant effects .

Biological Activity

Neuropharmacological Effects:

  • Anxiolytic Activity : Animal studies have shown that similar piperazine derivatives can enhance anxiety-related behaviors in models such as the elevated plus maze (EPM) and open field test (OFT). These effects are often linked to serotonergic pathways, particularly involving the 5-HT1A receptor .
  • Antidepressant Properties : Evidence from behavioral tests indicates that these compounds may reduce immobility times in forced swimming tests (FST) and tail suspension tests (TST), suggesting potential antidepressant effects .

Case Studies

A notable study explored the effects of a structurally similar compound, LQFM104, which demonstrated both anxiolytic and antidepressant-like properties in mice. The study found that the behavioral changes induced by LQFM104 were significantly altered when serotonin synthesis was inhibited, indicating a reliance on serotonergic mechanisms .

Table 1: Biological Activity Summary of Piperazine Derivatives

Compound NameAnxiolytic ActivityAntidepressant ActivityKey Mechanism
LQFM104YesYesSerotonin receptor modulation
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on future studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyrimidine derivatives. For example, reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane using potassium carbonate (K₂CO₃) as a base under reflux (110°C, 12 hours) yields ~80–88%. Optimized conditions include a 1.5:1 molar ratio of piperazine to pyrimidine and anhydrous solvents to minimize side reactions .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodological Answer : Post-synthesis, the crude product is purified via silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 8:1 to 4:1). Recrystallization from ethanol or ethanol/water mixtures further enhances purity. Final purity (>95%) is confirmed using HPLC or LC-MS .

Advanced Research Questions

Q. How is X-ray crystallography utilized to determine the molecular structure and conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves the compound’s conformation. Key findings include intramolecular O–H⋯N hydrogen bonds, a chair conformation of the piperazine ring, and dihedral angles (e.g., 25.6° between aromatic rings) that influence supramolecular packing. Synchrotron radiation sources improve data resolution for accurate electron density mapping .

Q. What methodologies assess the compound's bioactivity, such as enzyme inhibition or receptor binding?

  • Methodological Answer : In vitro assays evaluate bioactivity, including:

  • Prolyl-hydroxylase inhibition : Dose-response curves (IC₅₀) using recombinant enzymes and Western blotting to quantify hypoxia-inducible factor (HIF) stabilization .
  • Kinase inhibition : Radioligand binding assays or fluorescence polarization for affinity measurements against targets like P2Y12 receptors .
  • PET imaging : Radiolabeled derivatives (e.g., with ¹¹C or ¹⁸F) track target engagement in preclinical models .

Q. How can researchers resolve contradictions in reaction yield data when varying synthetic protocols?

  • Methodological Answer : Contradictions arise from variables like solvent polarity (e.g., 1,4-dioxane vs. DMF), stoichiometry, and reaction time. Design of Experiments (DoE) approaches identify critical factors. For example, increasing the molar ratio of tert-butyl piperazine-1-carboxylate to 1.5 equivalents improves yields by reducing side products. Kinetic studies (e.g., TLC monitoring) optimize reaction duration .

Q. What are the key considerations in designing derivatives to enhance pharmacokinetic properties?

  • Methodological Answer : Structural modifications focus on:

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., bromo, ethoxy) on the pyrimidine ring alters logP values, enhancing blood-brain barrier penetration .
  • Metabolic stability : Replacing labile tert-butyl groups with cyclopentyl or fluorinated moieties reduces CYP450-mediated oxidation .
  • Solubility : Hydroxy or amine substituents improve aqueous solubility for in vivo studies. Computational tools (e.g., molecular docking) predict binding affinities to guide synthesis .

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